N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has shown that compounds structurally related to naphthyridine derivatives exhibit potent topoisomerase-I targeting activity and pronounced antitumor activity. The study by Singh et al. (2003) investigated the effect of substituting methoxyl groups with nitro and amino groups in the D-ring of related compounds, demonstrating enhanced TOP1-targeting activity and cytotoxicity, suggesting potential applications in cancer therapy (Singh et al., 2003).
Antimicrobial Activity
Compounds with a naphthyridine backbone have been studied for their antibacterial properties. A study by Ramalingam et al. (2019) synthesized derivatives of naphthyridin-3-yl acetamides and evaluated them for antibacterial activity, indicating that such compounds could be useful in developing new antibacterial agents (Ramalingam et al., 2019).
Fluorescence Properties and DNA Detection
Naphthyridine derivatives have also been explored for their fluorescence properties and potential applications in biochemistry, such as DNA detection. Okuma et al. (2017) synthesized 1,4-dihydrodibenzo[b,h][1,6]naphthyridinium iodides, demonstrating that these compounds could enhance fluorescence intensities upon interaction with double-stranded DNA, which could be utilized in DNA/RNA detection methods (Okuma et al., 2017).
Anticancer Mechanisms
A novel naphthyridine derivative was found to induce both necroptosis and apoptosis in human melanoma cells at different concentrations, suggesting a dual mechanism of action that could be harnessed for therapeutic purposes. This compound, studied by Kong et al. (2018), highlights the potential of naphthyridine derivatives in cancer treatment strategies (Kong et al., 2018).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14-4-6-19(15(2)10-14)25-22(27)13-26-9-8-21-18(12-26)23(28)17-11-16(29-3)5-7-20(17)24-21/h4-7,10-11H,8-9,12-13H2,1-3H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNYDZBEJYPHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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